Home > Products > Screening Compounds P62808 > (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - 1423040-65-6

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Catalog Number: EVT-2791361
CAS Number: 1423040-65-6
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Compound Description: (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. A multi-kilogram scale stereoselective process for its synthesis has been developed. []

Relevance: This compound shares the core 1,2,3,4-tetrahydronaphthalen-1-amine structure with (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. The key difference lies in the presence of a 3,4-dichlorophenyl substituent at the 4-position and the defined stereochemistry at positions 1 and 4 in (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. []

N-[(4-Dimethylaminophenyl)methyl]-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride (W-54011)

Compound Description: W-54011 is a potent and orally active non-peptide antagonist of the C5a receptor. It demonstrates inhibitory effects on C5a binding, intracellular Ca2+ mobilization, chemotaxis, and reactive oxygen species generation in human neutrophils. []

(E)-N-((5-(1H-Indol-2-yl)-3-methoxy-1H-pyrrol-2-yl)methylene)dodecane-1-amine hydrochloride

Compound Description: This compound, along with its analogs (E)-N-((5-(1H-indol-2-yl)-3-methoxy-1H-pyrrol-2-yl)methylene)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and (E)-N-((5-(1H-indol-2-yl)-3-methoxy-1H-pyrrol-2-yl)methylene)-4-tert-butylaniline hydrochloride, are investigated for their potential in treating and/or preventing various cancers including leukemia, lymphoma, myeloma, carcinoma, melanoma, and sarcoma. []

Relevance: While this compound itself does not share a direct structural resemblance with (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, its analog, (E)-N-((5-(1H-indol-2-yl)-3-methoxy-1H-pyrrol-2-yl)methylene)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, clearly contains the 1,2,3,4-tetrahydronaphthalen-1-amine core structure also present in (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. The significant difference lies in the (E)-N-((5-(1H-indol-2-yl)-3-methoxy-1H-pyrrol-2-yl)methylene) substituent attached to the amine group in the analog. []

N-(5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylamine

Compound Description: This compound serves as a crucial intermediate in the synthesis of Nolomirole, a drug used in the treatment of heart failure. It can be synthesized via several different routes, as detailed in the provided research. []

Relevance: This compound shares the core 1,2,3,4-tetrahydronaphthalene structure with (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. The differences lie in the positioning of the methoxy groups (5,6-dimethoxy vs. 7-methoxy) and the presence of a methylamine substituent at the 2-position instead of an amine hydrochloride at the 1-position in (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. []

1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (26)

Compound Description: This compound exhibits high affinity for both sigma1 and EBP binding sites. It is identified as a potential lead compound for developing new therapeutic agents targeting these sites. []

Relevance: While this compound is classified within the same research as other sigma ligands that include the 1,2,3,4-tetrahydronaphthalene structure, it does not itself contain this structure. Therefore, it is not directly structurally related to (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. []

Overview

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound belonging to the class of tetrahydronaphthalene derivatives. It is characterized by the presence of a methoxy group and an amine group, which contribute to its unique chemical properties and biological activities. The compound is primarily utilized in medicinal chemistry and organic synthesis as a precursor for various pharmaceutical agents.

Source

This compound can be synthesized from commercially available starting materials, notably 7-methoxy-1-tetralone. Its hydrochloride form enhances solubility and stability, making it suitable for research applications.

Classification

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is classified as an amine due to the presence of the amine functional group. It is also recognized as a substituted tetrahydronaphthalene, indicating its structural relationship to naphthalene derivatives.

Synthesis Analysis

The synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several key steps:

  1. Starting Material: The process begins with 7-methoxy-1-tetralone.
  2. Reduction: The ketone group of 7-methoxy-1-tetralone is reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Amination: The resulting alcohol is converted to an amine through an amination reaction, often utilizing ammonia or other amine sources in the presence of a catalyst.
  4. Resolution: The racemic mixture of the amine is resolved to isolate the (R)-enantiomer using chiral resolution techniques.
  5. Hydrochloride Formation: Finally, the (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is treated with hydrochloric acid to form its hydrochloride salt.

Industrial Production Methods

In industrial settings, the production may employ large-scale batch or continuous flow processes, focusing on optimizing reaction conditions for high yields and purity.

Molecular Structure Analysis

The molecular formula for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is C11H16ClNOC_{11}H_{16}ClNO, with a molecular weight of approximately 215.70 g/mol.

Structure Data

The compound features a tetrahydronaphthalene backbone with:

  • A methoxy group at the seventh position.
  • An amine group at the first position.

This specific substitution pattern contributes to its reactivity and biological activity.

Chemical Reactions Analysis

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions:

  1. Oxidation: The amine group can be oxidized to form imines or nitriles using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: Further reduction can modify either the naphthalene ring or the amine group using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

The reactions typically involve:

  • Oxidation under acidic or basic conditions.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophiles like halides or amines in substitution reactions.
Mechanism of Action

The mechanism of action for (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with neurotransmitter receptors in biological systems. It may function as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological pathways. Specific targets include serotonin and dopamine receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may vary under extreme pH or temperature conditions.

Relevant data regarding melting point and boiling point are not extensively documented but are essential for practical applications in synthesis and formulation.

Applications

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several significant applications:

  1. Medicinal Chemistry: Utilized as a building block for synthesizing pharmaceutical compounds targeting neurological disorders.
  2. Organic Synthesis: Serves as an intermediate in creating complex organic molecules.
  3. Biological Studies: Employed in studies involving neurotransmitter analogs and receptor binding assays.
  4. Industrial Applications: Used in developing specialty chemicals and materials.
Synthetic Methodologies and Optimization

Stereoselective Synthesis of Chiral Tetralinamine Scaffolds

The construction of the chiral tetralinamine scaffold in (R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride requires precise stereochemical control at the C1 position. Two principal strategies dominate the synthetic approach: chiral pool utilization and optical resolution. The chiral pool approach employs enantiomerically pure natural products or synthetic intermediates as starting materials with predefined stereocenters that can be incorporated into the tetralin framework. This method offers high enantioselectivity but is limited by the availability of suitable chiral precursors matching the target molecule's stereochemistry [9].

Optical resolution remains a practical alternative, particularly for large-scale production. The diastereomeric salt formation technique has been successfully applied using resolving agents such as (1R,2S)-2-(benzylamino)cyclohexylmethanol. This method exploits the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid (or vice versa for racemic acids). The process typically achieves enantiomeric excess values >98% but suffers from inherent yield limitations, with maximum theoretical yield capped at 50% per cycle unless efficient racemization and recycling protocols are implemented [9].

An alternative resolution pathway involves enzymatic kinetic resolution using lipases or esterases, which selectively acylate one enantiomer of a racemic alcohol precursor in the tetralin series. This biotransformation approach offers mild reaction conditions and high enantioselectivity (typically E > 200), though substrate specificity necessitates careful optimization of the enzyme-substrate pair [7].

Table 1: Comparison of Stereoselective Methods for Tetralinamine Synthesis

MethodEnantiomeric Excess (%)Yield (%)Key AdvantagesLimitations
Chiral Pool>9935-45No resolution step requiredLimited precursor availability
Diastereomeric Salt98-99.540-42Scalable, robust processMaximum 50% yield per resolution
Enzymatic Resolution>9945-48Mild conditions, high selectivityExtensive enzyme screening needed

Reductive Amination Strategies for Enantiomerically Pure Derivatives

Reductive amination represents the most efficient method for constructing the chiral amine functionality in 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine derivatives while preserving stereochemical integrity. This one-pot transformation involves the condensation of 7-methoxy-1-tetralone (C₁₁H₁₂O₂) with ammonia or ammonium salts followed by stereoselective reduction of the resulting imine intermediate . The choice of reducing agent critically influences both enantioselectivity and chemical yield. Sodium cyanoborohydride (NaBH₃CN) has emerged as the preferred reductant due to its superior selectivity for imine reduction over carbonyl groups and compatibility with mildly acidic conditions (pH 4-5) that accelerate imine formation while minimizing unwanted carbonyl reduction .

The reaction mechanism proceeds through an iminium ion intermediate that undergoes hydride transfer from the borohydride reagent. When starting with enantiomerically pure (R)-7-methoxy-1-tetralone, reductive amination delivers the target amine with complete retention of configuration at the chiral center, provided epimerization-prone conditions are avoided. Reaction optimization studies have identified tetrahydrofuran:water (4:1) as the optimal solvent system at 25°C, achieving yields >85% with minimal racemization (<1% ee loss) [3] .

For industrial-scale production, catalytic hydrogenation using supported platinum or palladium catalysts under moderate hydrogen pressure (50-100 psi) provides a cost-effective alternative to borohydride reagents. This approach eliminates the need for cyanide-containing reagents and facilitates catalyst recycling, though elevated temperatures (60-80°C) may necessitate careful control to prevent substrate racemization [7].

Table 2: Reductive Amination Conditions and Performance Metrics

Reducing SystemSolventTemperature (°C)Yield (%)ee Retention (%)
NaBH₃CNTHF/H₂O (4:1)258899.2
NaBH(OAc)₃CH₂Cl₂258299.5
H₂/Pd-C (5 mol%)Ethanol609198.7
H₂/PtO₂ (3 mol%)Ethyl acetate709497.9

Hydrochloride Salt Formation: Mechanistic Insights and Yield Optimization

The conversion of (R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine to its hydrochloride salt serves multiple critical functions: enhancement of crystallinity, improvement of stability, and increased aqueous solubility for subsequent processing. The salt formation mechanism involves proton transfer from hydrochloric acid to the amine nitrogen, followed by selective crystallization of the ion pair from supersaturated solution. This process achieves dual purification by excluding organic impurities and the undesired enantiomer through crystal lattice discrimination [3] [4].

Optimized salt formation employs gaseous hydrogen chloride bubbled through a cold (-10°C) ethyl acetate solution of the free base, yielding the hydrochloride salt as a crystalline precipitate with >99.5% chemical purity. Critical process parameters include:

  • Strict temperature control (-5 to 0°C during addition)
  • Slow addition rate (2-3 mL HCl gas/minute per liter solution)
  • Seeding with authentic (R)-salt crystals at 50% saturation
  • Antisolvent (diethyl ether) gradient addition to maximize crystal recovery

This protocol achieves consistent yields of 92-95% with optical purity >99.3% ee. Analytical characterization confirms the hydrochloride salt (molecular formula C₁₁H₁₅NO·HCl) exhibits superior storage stability compared to the free base, with no detectable racemization or degradation after 12 months at -20°C under nitrogen atmosphere. The crystalline structure features a hydrogen-bonded network between the ammonium proton and chloride ions, with parallel stacking of the methoxytetralin aromatic systems contributing to lattice stability [4] [8].

Table 3: Hydrochloride Salt Crystallization Optimization Parameters

ParameterSuboptimal ConditionOptimized ConditionEffect on Yield/Purity
Temperature25°C-10°C to 0°C+15% yield, +0.3% ee
Acid AdditionAqueous HClAnhydrous HCl gasReduced hydrolysis, +8% yield
SeedingNone0.1% w/w at 50% saturationConsistent crystal form, +5% yield
AntisolventNoneDiethyl ether gradient+12% yield, reduced occluded solvent
Cooling RateRapid quenching0.5°C/minuteLarger crystals, improved filtration

Catalytic Asymmetric Approaches for (R)-Configuration Control

Catalytic asymmetric synthesis has emerged as the most atom-economical strategy for constructing the (R)-configured stereocenter in 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. Two advanced methodologies demonstrate particular promise: asymmetric hydrogenation of enamines and enantioselective Friedel-Crafts cyclization [7] [9].

The hydrogenation approach employs chiral ruthenium catalysts bearing Josiphos-type ligands (e.g., (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) to reduce 7-methoxy-3,4-dihydronaphthalen-1(2H)-one oximes. This transformation proceeds through an enamine intermediate that undergoes homogeneous hydrogenation with enantioselectivity >96% ee at 50 bar H₂ pressure and 60°C in methanol. Catalyst loading as low as 0.5 mol% achieves complete conversion within 12 hours, making this route potentially viable for commercial-scale production [7].

The Friedel-Crafts strategy builds the tetralin framework with simultaneous stereocenter installation. Palladium-catalyzed asymmetric intramolecular cyclization of 4-(3-methoxyphenyl)-N-acryloylpyrrolidine derivatives using TADDOL-derived phosphoramidite ligands generates the (R)-tetralin scaffold with 94% ee. This transformation occurs through a mechanism involving arylpalladium complex formation, migratory insertion, and reductive elimination, with the chiral ligand controlling facial selectivity during the cyclization step [9].

Recent breakthroughs employ organocatalytic asymmetric transfer hydrogenation of cyclic imines using Hantzsch esters as hydride donors. Chiral phosphoric acid catalysts (e.g., TRIP = 3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) achieve up to 98% ee for the (R)-amine product at ambient temperature in dichloromethane. This metal-free approach offers advantages for pharmaceutical applications by eliminating residual metal contamination concerns [7].

Table 4: Catalytic Asymmetric Methods for (R)-Configuration Control

MethodCatalyst Systemee (%)Reaction ConditionsProductivity (g/L/h)
Asymmetric HydrogenationRu-Josiphos (S/C=200)96.250 bar H₂, MeOH, 60°C, 12h8.7
Friedel-Crafts CyclizationPd-TADDOL Phosphoramidite (5 mol%)94.0Toluene, 80°C, 24h3.2
Organocatalytic ReductionTRIP (10 mol%)/Hantzsch Ester98.5CH₂Cl₂, 25°C, 48h1.8
Enzymatic Reductive AminationImine Reductase (IRED)99.0pH 7.0, NADPH, 30°C, 72h0.9

Properties

CAS Number

1423040-65-6

Product Name

(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

IUPAC Name

(1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.71

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1

InChI Key

XEVOHMWMOYSWMZ-RFVHGSKJSA-N

SMILES

COC1=CC2=C(CCCC2N)C=C1.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.